5-[(Benzylamino)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(Benzylamino)methyl]thiophene-2-carboxylic acid: is a heterocyclic compound featuring a thiophene ring substituted with a benzylamino group and a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzylamino)methyl]thiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with benzylamine under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of a base such as sodium hydroxide or an acid catalyst to facilitate the formation of the thiophene ring .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs scalable synthetic routes such as the Paal-Knorr synthesis or the Fiesselmann thiophene synthesis. These methods are optimized for high yield and purity, utilizing readily available starting materials and efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions: 5-[(Benzylamino)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-[(Benzylamino)methyl]thiophene-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of novel thiophene-based materials and catalysts .
Biology: In biological research, thiophene derivatives are explored for their potential as enzyme inhibitors and receptor modulators. They are studied for their interactions with biological macromolecules and their effects on cellular processes .
Medicine: Thiophene derivatives, including this compound, are investigated for their pharmacological properties. They exhibit potential as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs). Their unique electronic properties make them valuable in the development of advanced materials .
Mechanism of Action
The mechanism of action of 5-[(Benzylamino)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the benzylamino group, making it less versatile in terms of functionalization.
5-Aminothiophene-2-carboxylic acid: Contains an amino group instead of a benzylamino group, leading to different reactivity and biological activity.
Benzylthiophene: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 5-[(Benzylamino)methyl]thiophene-2-carboxylic acid is unique due to the presence of both the benzylamino and carboxylic acid groups, which confer distinct electronic properties and reactivity. This dual functionality allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-[(benzylamino)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGIQKPJGWKKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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